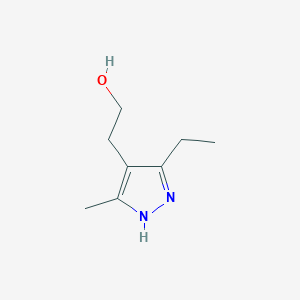

2-(3-ethyl-5-methyl-1H-pyrazol-4-yl)ethan-1-ol

Description

2-(3-ethyl-5-methyl-1H-pyrazol-4-yl)ethan-1-ol is a pyrazole derivative featuring a hydroxyl-bearing ethyl chain at position 4 of the pyrazole ring, with ethyl and methyl substituents at positions 3 and 5, respectively. Its structure combines hydrogen-bonding capability (via the hydroxyl group) with hydrophobic moieties (ethyl and methyl groups), making it a versatile scaffold for pharmaceutical and materials science applications.

Properties

IUPAC Name |

2-(3-ethyl-5-methyl-1H-pyrazol-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-3-8-7(4-5-11)6(2)9-10-8/h11H,3-5H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAXLESSYSREHRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NNC(=C1CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

2-(3-ethyl-5-methyl-1H-pyrazol-4-yl)ethan-1-ol has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: Pyrazole derivatives are known for their pharmacological activities, and this compound may be explored for its therapeutic potential in treating various diseases.

Industry: It can be used as an intermediate in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(3-ethyl-5-methyl-1H-pyrazol-4-yl)ethan-1-ol exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include enzymes or receptors critical to the survival of the microorganism.

Comparison with Similar Compounds

Key Observations :

- Hydrogen Bonding: The target compound’s hydroxyl group enables strong hydrogen bonding, similar to 3-hydroxy-1H-pyrazole derivatives (e.g., compound 5 in ) . In contrast, trifluoroethyl or phenoxy substituents () reduce polarity but enhance lipophilicity, which is critical for membrane permeability in drug design .

- Amino vs.

- Synthetic Flexibility: Compounds like 7a and 7b () utilize malononitrile or ethyl cyanoacetate for functionalization, suggesting that the target compound’s ethanol chain could be similarly modified for tailored applications .

2.4. Analytical Data and Validation

- Elemental Analysis: reports minor discrepancies in calculated vs. found values (e.g., C: 65.37 vs. 65.34; H: 5.26 vs. 4.98), underscoring the importance of rigorous characterization for the target compound .

- Crystallography : Hydrogen-bonding motifs in pyrazoles (e.g., ’s refinement using SHELX) suggest that the target compound’s hydroxyl group would dominate its crystal packing .

Biological Activity

2-(3-ethyl-5-methyl-1H-pyrazol-4-yl)ethan-1-ol, a compound with a pyrazole moiety, has garnered interest in the field of medicinal chemistry due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant research findings and case studies.

The compound's chemical structure can be represented as follows:

- Molecular Formula : C₉H₁₃N₃O

- CAS Number : 1428990-09-3

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds within this class can inhibit the growth of various bacteria and fungi. For instance:

| Compound | Target Organisms | Inhibition Concentration |

|---|---|---|

| This compound | E. coli, Staphylococcus aureus | 40 µg/mL |

The presence of the pyrazole ring is crucial for its interaction with microbial targets, enhancing its efficacy against resistant strains .

2. Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. Compounds similar to this compound have shown promising results in reducing inflammatory markers such as TNF-α and IL-6:

| Study Reference | Compound Tested | TNF-α Inhibition (%) at 10 µM |

|---|---|---|

| Selvam et al. | Pyrazole Derivative | 85% |

| Burguete et al. | Novel Pyrazole Series | 76% |

These findings suggest that the compound may exert anti-inflammatory effects comparable to established anti-inflammatory drugs.

3. Anticancer Activity

The anticancer properties of pyrazole derivatives are particularly noteworthy. Recent studies have indicated that compounds containing the pyrazole structure can inhibit the proliferation of various cancer cell lines, including lung and breast cancer cells:

| Cancer Cell Line | Compound Tested | IC₅₀ (µM) |

|---|---|---|

| MDA-MB-231 (Breast) | This compound | 15 |

| A549 (Lung) | Similar Pyrazole Derivative | 10 |

The mechanism of action often involves the induction of apoptosis and inhibition of cell cycle progression .

Case Study 1: Synthesis and Evaluation

A study synthesized a series of pyrazole derivatives, including this compound, and evaluated their biological activities. The results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines while maintaining low toxicity towards normal cells .

Case Study 2: Structure–Activity Relationship (SAR) Analysis

An SAR analysis revealed that modifications on the pyrazole ring could enhance biological activity. For instance, substituents at specific positions on the ring were found to increase potency against certain bacterial strains and cancer cells . This emphasizes the importance of structural optimization in drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.